molecular formula C17H16F2N6O B2608630 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine CAS No. 2380079-98-9

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine

Cat. No.: B2608630
CAS No.: 2380079-98-9
M. Wt: 358.353
InChI Key: SZAPZUZQLMTZEH-UHFFFAOYSA-N
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Description

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine is a complex organic compound that belongs to the class of azetidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorine atoms and a 1,3,4-oxadiazole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine typically involves multiple steps, including the formation of the pyrimidine ring, introduction of fluorine atoms, and construction of the azetidine and oxadiazole moieties. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the condensation of appropriate precursors, such as 4-fluoroaniline and ethyl cyanoacetate, under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Construction of the Azetidine Ring: This step may involve cyclization reactions using suitable azetidine precursors.

    Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine-substituted positions or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-fluoro-6-(4-chlorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine
  • 1-[5-fluoro-6-(4-bromophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine

Uniqueness

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine is unique due to its specific substitution pattern and the presence of both fluorine atoms and an oxadiazole moiety. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O/c1-24(8-14-23-22-10-26-14)13-6-25(7-13)17-15(19)16(20-9-21-17)11-2-4-12(18)5-3-11/h2-5,9-10,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAPZUZQLMTZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=CO1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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